![molecular formula C16H11FN2O2S B7741182 (5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7741182.png)
(5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 4-fluoroanilino group and a 4-hydroxyphenylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-fluoroaniline with 4-hydroxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced thiazolone derivatives.
Substitution: Substituted thiazolone derivatives with different functional groups replacing the fluoro group.
Aplicaciones Científicas De Investigación
(5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors could trigger signaling pathways that result in various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Withaferin-A: A natural compound with anticancer activity, inhibiting survivin signaling.
Volatile Organic Compounds: Compounds like benzene, toluene, ethylbenzene, and xylene, known for their environmental and health impacts.
Uniqueness
(5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(5Z)-2-(4-fluoroanilino)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-3-5-12(6-4-11)18-16-19-15(21)14(22-16)9-10-1-7-13(20)8-2-10/h1-9,20H,(H,18,19,21)/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERNURYXMSZQH-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
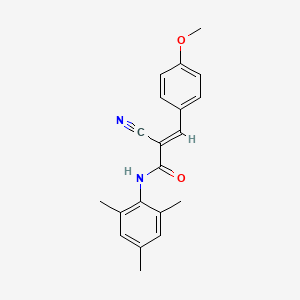
![methyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7741114.png)
![butyl 3-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7741118.png)
![METHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B7741133.png)
![2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B7741141.png)
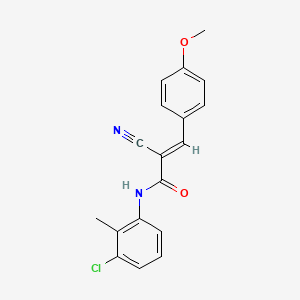
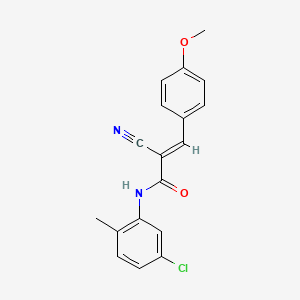
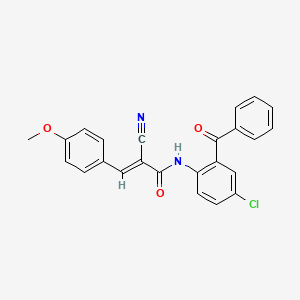
![(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE](/img/structure/B7741171.png)
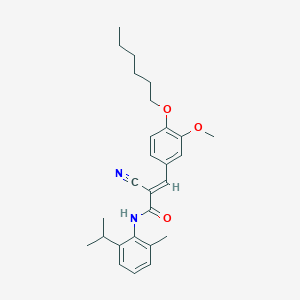
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7741190.png)
![N-(4-acetylphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7741198.png)
![N-(2-hydroxyethyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B7741210.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7741211.png)
